molecular formula C15H25N B1602177 3-Decylpyridine CAS No. 59652-33-4

3-Decylpyridine

Cat. No.: B1602177
CAS No.: 59652-33-4
M. Wt: 219.37 g/mol
InChI Key: NNEYEQMCIJZAOS-UHFFFAOYSA-N
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Description

3-Decylpyridine is an organic compound with the molecular formula C15H25N. It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. Pyridines are characterized by a six-membered ring structure containing five carbon atoms and one nitrogen atom. This compound is a derivative of pyridine, where a decyl group (a ten-carbon alkyl chain) is attached to the third position of the pyridine ring .

Mechanism of Action

Mode of Action

The mode of action of 3-Decylpyridine is currently unknown due to the lack of research on this specific compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level remain to be elucidated.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Future research could explore how factors such as temperature, pH, and the presence of other molecules affect the activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Decylpyridine can be synthesized through various methods. One common synthetic route involves the reaction of 3-pyridyl bromide with 1-bromodecane. This reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, where the bromide on the pyridine ring is replaced by the decyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Decylpyridine undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can convert this compound into its corresponding N-oxide derivative.

    Reduction: Reduction reactions can reduce the pyridine ring to form piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: 3-Decylpiperidine

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Decylpyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound with a simpler structure.

    3-Methylpyridine: A derivative with a methyl group at the third position.

    3-Ethylpyridine: A derivative with an ethyl group at the third position.

Uniqueness

3-Decylpyridine is unique due to the presence of the long decyl chain, which imparts distinct physical and chemical properties. The decyl group increases the compound’s hydrophobicity and can influence its interactions with biological membranes and other hydrophobic environments. This makes this compound particularly useful in applications where increased lipophilicity is desired .

Properties

IUPAC Name

3-decylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16-14-15/h10,12-14H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEYEQMCIJZAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570135
Record name 3-Decylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59652-33-4
Record name 3-Decylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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